A Technical Guide to the Spectral Characteristics of 7-Methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
A Technical Guide to the Spectral Characteristics of 7-Methyl-1H-pyrido[2,3-b]oxazin-2(3H)-one
A Technical Guide to the Spectral Characteristics of 7-Methyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one
This in-depth technical guide provides a comprehensive overview of the expected spectral characteristics of 7-Methyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS No: 1198154-56-1). As a crucial heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals.[3][4] This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.
Due to a scarcity of published experimental data for this specific molecule, this guide will leverage data from closely related analogs and predictive models to provide a robust analytical framework. This comparative approach is a standard and valuable methodology in the field for anticipating the spectroscopic features of novel compounds.[5]
Molecular Structure and Key Features
7-Methyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one possesses a fused bicyclic system consisting of a pyridine ring and an oxazinone ring. The presence of a methyl group, a lactam moiety (cyclic amide), and an aromatic system dictates its unique spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Methyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
Expected Chemical Shifts: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene protons of the oxazinone ring, the methyl protons, and the amide proton. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Aromatic CH (H5) | ~7.8 - 8.0 | d | ~7.5 - 8.5 | Located ortho to the pyridine nitrogen, leading to deshielding. |
| Aromatic CH (H6) | ~7.0 - 7.2 | d | ~7.5 - 8.5 | Situated meta to the pyridine nitrogen. |
| Methylene (-OCH₂-) | ~4.6 - 4.8 | s | - | Adjacent to the oxygen atom, resulting in a downfield shift. |
| Methyl (-CH₃) | ~2.3 - 2.5 | s | - | Attached to the aromatic ring. |
| Amide NH | ~10.0 - 11.0 | br s | - | Broad signal due to quadrupole broadening and potential hydrogen bonding. |
Note: Predicted values are based on the analysis of similar pyridoxazinone structures and general principles of NMR spectroscopy.
Experimental Protocol for ¹H NMR Data Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton.
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Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Record the spectrum at room temperature. A standard pulse program for proton NMR is used.
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Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Expected Chemical Shifts: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam is expected to be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C=O (Carbonyl) | ~165 - 170 | Characteristic chemical shift for a lactam carbonyl. |
| Aromatic C (quaternary) | ~140 - 155 | Fused carbons of the pyridine and oxazinone rings. |
| Aromatic CH | ~115 - 140 | Carbons of the pyridine ring. |
| Methylene (-OCH₂-) | ~65 - 70 | Carbon adjacent to the oxygen atom. |
| Methyl (-CH₃) | ~18 - 22 | Aliphatic carbon of the methyl group. |
Note: These are estimated chemical shift ranges based on analogous compounds and carbon NMR prediction tools.
Experimental Protocol for ¹³C NMR Data Acquisition:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument Setup: The same NMR spectrometer is used.
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Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Methyl-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Strong, Broad | N-H stretching (amide) |
| ~1680 - 1720 | Strong | C=O stretching (lactam carbonyl)[5] |
| ~1580 - 1620 | Medium to Strong | C=C and C=N stretching (aromatic rings)[5] |
| ~1200 - 1250 | Medium to Strong | C-O-C stretching (ether linkage)[5] |
| ~2900 - 3000 | Medium | C-H stretching (aromatic and methyl) |
Experimental Protocol for IR Data Acquisition:
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Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.[5]
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Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Fragmentation Pattern: The molecular ion peak ([M]⁺) is expected at m/z 164.16, corresponding to the molecular formula C₈H₈N₂O₂. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement.
| m/z | Relative Intensity | Possible Fragment |
| 164 | High | Molecular ion [M]⁺ |
| 136 | Medium | Loss of CO from the lactam |
| 107 | Medium | Subsequent loss of HCN |
Note: Predicted fragmentation is based on the structure and common fragmentation pathways. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ can be found in databases like PubChem.
Experimental Protocol for Mass Spectrometry Data Acquisition:
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which typically forms protonated molecules [M+H]⁺.
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Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizing the Structure
To aid in the understanding of the molecular structure, a Graphviz diagram is provided below.
Sources
- 1. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
